molecular formula C11H10ClNO2S B1618871 2-Amino-3-(5-chloro-1-benzothiophen-3-yl)propanoic acid CAS No. 23906-28-7

2-Amino-3-(5-chloro-1-benzothiophen-3-yl)propanoic acid

Cat. No.: B1618871
CAS No.: 23906-28-7
M. Wt: 255.72 g/mol
InChI Key: HXBRBQZLKTWTHT-UHFFFAOYSA-N
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Description

2-Amino-3-(5-chloro-1-benzothiophen-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a benzothiophene ring substituted with a chlorine atom at the 5-position and an amino group at the 2-position of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-chloro-1-benzothiophen-3-yl)propanoic acid typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Chlorination: The benzothiophene ring is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amino Acid Formation: The chlorinated benzothiophene is reacted with an appropriate amino acid precursor, such as alanine, under conditions that promote the formation of the desired amino acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-chloro-1-benzothiophen-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The chlorine atom on the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Various substituted benzothiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(5-chloro-1-benzothiophen-3-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Biological Studies: It can serve as a probe to study the interactions of amino acid derivatives with biological macromolecules.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used in the design of enzyme inhibitors or activators, contributing to the understanding of enzyme mechanisms and functions.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-chloro-1-benzothiophen-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The benzothiophene ring can engage in π-π stacking interactions, while the amino acid moiety can form hydrogen bonds with target proteins. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(5-bromo-1-benzothiophen-3-yl)propanoic acid
  • 2-Amino-3-(5-methyl-1-benzothiophen-3-yl)propanoic acid
  • 2-Amino-3-(5-fluoro-1-benzothiophen-3-yl)propanoic acid

Uniqueness

2-Amino-3-(5-chloro-1-benzothiophen-3-yl)propanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. Additionally, the chlorine atom can participate in halogen bonding, further modulating the compound’s interactions with biological targets.

Properties

IUPAC Name

2-amino-3-(5-chloro-1-benzothiophen-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S/c12-7-1-2-10-8(4-7)6(5-16-10)3-9(13)11(14)15/h1-2,4-5,9H,3,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBRBQZLKTWTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10330148
Record name 2-amino-3-(5-chloro-1-benzothiophen-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23906-28-7
Record name 2-amino-3-(5-chloro-1-benzothiophen-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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